4-Acetylphenoxyacetic acid

Descripción

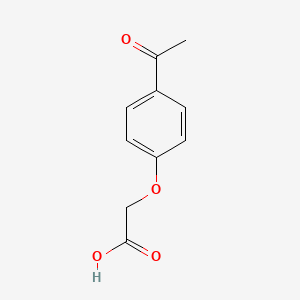

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-acetylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)8-2-4-9(5-3-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXZEXUYXUMHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172090 | |

| Record name | (p-Acetylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-81-5 | |

| Record name | 4-Acetylphenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Acetylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (p-Acetylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-acetylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylphenoxyacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7E8EH5KLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Acetylphenoxyacetic acid CAS number 1878-81-5

An In-depth Technical Guide to 4-Acetylphenoxyacetic Acid (CAS 1878-81-5)

Foreword

This technical guide provides a comprehensive overview of this compound (CAS No. 1878-81-5), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, characterization, applications, and safety protocols. As a phenoxyacetic acid derivative, this molecule serves as a versatile building block in organic synthesis and a valuable tool in biochemical research.

Core Compound Identification and Properties

This compound is an organic compound characterized by a phenoxyacetic acid core substituted with an acetyl group at the para (4) position of the benzene ring.[1] This structure imparts a unique combination of chemical reactivity, making it a subject of interest in various scientific fields.

Physicochemical & Structural Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Registry Number | 1878-81-5 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |

| Molecular Weight | 194.18 g/mol | [2][4] |

| IUPAC Name | 2-(4-acetylphenoxy)acetic acid | [3] |

| Appearance | White to off-white powder or crystal | [5] |

| Melting Point | 175-177 °C (decomposes) | [2][5] |

| Boiling Point | 408.71 °C (Normal) | [3] |

| Solubility | Soluble in methanol (25 mg/mL) | [5] |

| Canonical SMILES | CC(=O)c1ccc(OCC(=O)O)cc1 | [3] |

| InChI Key | KMXZEXUYXUMHEQ-UHFFFAOYSA-N | [2][3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, a robust and well-established method in organic chemistry. This pathway utilizes an accessible starting material, 4-hydroxyacetophenone (also known as para-acetyl phenol), which is deprotonated to form a phenoxide that subsequently acts as a nucleophile.

Synthesis Pathway Overview

The reaction involves the O-alkylation of 4-hydroxyacetophenone with an haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. The base is critical for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the electrophilic carbon of the haloacetic acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxyacetophenone in a suitable solvent such as aqueous sodium hydroxide.

-

Reagent Addition : Slowly add an aqueous solution of sodium chloroacetate to the flask. The use of a haloacetate salt is a common variation.

-

Reflux : Heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.

-

Cooling and Acidification : After the reflux period, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid, such as hydrochloric acid (HCl), until the pH is strongly acidic. This step is crucial to protonate the carboxylate, causing the desired product to precipitate out of the aqueous solution.

-

Isolation : Collect the precipitated solid by vacuum filtration.

-

Washing : Wash the crude product with cold water to remove any remaining inorganic salts and acid.

Purification Protocol: Recrystallization

Purity is paramount for subsequent applications. Recrystallization is the standard method for purifying the crude product.

-

Solvent Selection : Choose a solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. An ethanol-water mixture is often effective.

-

Dissolution : Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.

-

Decolorization (Optional) : If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Hot Filtration : Quickly filter the hot solution to remove the charcoal and any insoluble impurities.

-

Crystallization : Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

-

Collection and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a complete structural profile.

Spectroscopic Data Summary

| Technique | Expected Peaks / Signals |

| ¹H NMR | Singlet for the methyl protons (CH₃) of the acetyl group (~2.5 ppm).Singlet for the methylene protons (OCH₂) of the acetic acid moiety (~4.7 ppm).Aromatic protons appearing as two doublets (AA'BB' system) in the range of ~6.9-8.0 ppm.A broad singlet for the carboxylic acid proton (COOH), which may be highly variable or exchange with D₂O. |

| ¹³C NMR | Carbonyl carbon of the ketone (~196 ppm).Carbonyl carbon of the carboxylic acid (~170 ppm).Methylene carbon (OCH₂) (~65 ppm).Aromatic carbons (4 distinct signals).Methyl carbon of the acetyl group (~26 ppm). |

| IR (Infrared) | Strong, sharp C=O stretch (ketone) around 1675 cm⁻¹.Strong, sharp C=O stretch (carboxylic acid) around 1730 cm⁻¹.Broad O-H stretch (carboxylic acid) from ~2500-3300 cm⁻¹.C-O-C ether stretch around 1250 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺) peak corresponding to the molecular weight (194.18 g/mol ). |

Note: NMR chemical shifts (ppm) are approximate and depend on the solvent used.

Applications in Scientific Research

This compound is more than a chemical curiosity; it is a functional tool for chemists and biologists. Its applications stem from its bifunctional nature, containing both a reactive ketone and a carboxylic acid group.

Intermediate in Organic Synthesis

The primary application is as a precursor in multi-step organic syntheses. The acetyl group can be modified (e.g., reduced to an alcohol or converted to an oxime), while the carboxylic acid can be converted into esters, amides, or acid chlorides, opening pathways to a wide range of more complex molecules, including analogs of biologically active compounds. Phenoxyacetic acid derivatives, in general, are investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8]

Biochemical Research Tool

A notable application of this compound is as a test compound for studying bacterial metabolic pathways.[1] It has been specifically used to investigate the phenylacetic acid transport system (PATS) in the bacterium Pseudomonas putida.[4][9] In these studies, the compound serves as a substrate analog to probe the specificity and mechanism of the transport proteins responsible for importing aromatic compounds into the cell for catabolism.[4]

Caption: Key application pathways for this compound.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical reagent.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Skin Irritation : May cause skin irritation.[10]

-

Eye Irritation : Causes serious eye irritation.[10]

-

Respiratory Irritation : May cause respiratory tract irritation.[10]

-

Harmful if Swallowed : May be harmful if ingested.[10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11][12]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][11]

-

Spill Response : In case of a spill, avoid generating dust. Collect the spilled material using appropriate methods and dispose of it as hazardous waste.[10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 1878-81-5) is a well-characterized compound with significant utility in both synthetic chemistry and biochemical research. Its straightforward synthesis and the presence of two distinct functional groups make it an attractive and versatile building block for creating a diverse range of derivatives. For researchers in drug discovery and microbiology, it serves as a valuable probe for investigating biological systems. Proper understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.

References

- 1. This compound | 1878-81-5 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chem-casts.com [chem-casts.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | 1878-81-5 [amp.chemicalbook.com]

- 6. jetir.org [jetir.org]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. uwm.edu [uwm.edu]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Acetylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylphenoxyacetic acid, a derivative of phenoxyacetic acid, is a molecule of significant interest in various scientific domains, from environmental science to drug discovery. Its chemical structure, characterized by a phenyl ring substituted with both an acetyl group and an acetic acid moiety linked via an ether bond, bestows upon it a unique combination of chemical and physical properties. Understanding these characteristics is paramount for its application in research and development, particularly in the design of novel therapeutic agents and in the study of biological transport systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing the experimental methodologies for their determination and exploring their implications for its practical application.

Chemical Identity

-

IUPAC Name: 2-(4-acetylphenoxy)acetic acid[1]

-

CAS Number: 1878-81-5[1]

-

Molecular Formula: C₁₀H₁₀O₄[1]

-

Molecular Weight: 194.18 g/mol [1]

-

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its development for any application. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

Melting Point

The melting point of a compound is a crucial indicator of its purity and is influenced by the strength of the intermolecular forces.

| Property | Value |

| Melting Point | 175-177 °C (decomposes) |

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point of this compound can be accurately determined using Differential Scanning Calorimetry (DSC), a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium). An empty sealed aluminum pan is used as the reference.

-

Thermal Program: The sample and reference are heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The decomposition is noted by an irregular or broad melting peak.

Causality: The choice of DSC over a simple melting point apparatus provides not only the melting point but also information about the enthalpy of fusion and can indicate decomposition, which is observed for this compound. The controlled heating rate ensures thermal equilibrium and accurate determination.

Caption: Experimental workflow for melting point determination using DSC.

Boiling Point

The boiling point provides insight into the volatility of a compound. For many solid organic compounds, the experimental determination can be challenging due to decomposition at elevated temperatures.

| Property | Value |

| Boiling Point | 408.71 °C (Predicted) |

Note: This value is a computational prediction and should be used with caution. Experimental determination is difficult as the compound decomposes near its melting point.

Solubility

Solubility is a critical factor for drug delivery and formulation. It dictates the bioavailability of a compound and the choice of solvent systems for analysis and processing.

| Solvent | Solubility (at 25 °C) |

| Water | 21.0 g/L |

| Methanol | Soluble |

| Organic Solvents | Generally soluble in polar organic solvents |

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: This method ensures that the true equilibrium solubility is measured by allowing sufficient time for the dissolution process to reach a steady state. HPLC provides a sensitive and specific method for quantifying the dissolved compound.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. It is a crucial parameter in drug development as it influences the charge state of a molecule at different physiological pH values, which in turn affects its absorption, distribution, and target binding.

| Property | Value (Predicted) |

| pKa | ~3-4 |

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining the pKa of acidic or basic compounds.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution of the acid.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Causality: This method directly measures the change in proton concentration (pH) as the acid is neutralized, allowing for a precise determination of the pKa. The use of a co-solvent is a practical consideration to ensure the compound remains in solution throughout the titration.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Spectroscopic Properties

Spectroscopic data provides invaluable information about the chemical structure and electronic properties of a molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the carbonyl group in this compound results in characteristic absorption bands in the UV region.

Experimental Protocol: UV-Vis Spectrum Acquisition

Methodology:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol).

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is blanked with the solvent.

-

Spectrum Acquisition: The absorbance of the sample solution is measured over a wavelength range of approximately 200-400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.

Causality: The choice of a UV-transparent solvent is critical to avoid interference with the sample's absorbance. A dilute solution is used to ensure that the absorbance falls within the linear range of the instrument's detector, according to the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of each atom.

¹H NMR Spectroscopy (Predicted Chemical Shifts):

-

-COOH (Carboxylic acid proton): A broad singlet, typically downfield (>10 ppm).

-

-O-CH₂- (Methylene protons): A singlet, expected around 4.7 ppm.

-

Aromatic protons: Two doublets in the aromatic region (around 7.0-8.0 ppm) due to the para-substitution pattern.

-

-C(O)-CH₃ (Acetyl protons): A singlet, expected around 2.6 ppm.

¹³C NMR Spectroscopy (Predicted Chemical Shifts):

-

-COOH (Carboxylic acid carbon): Expected around 170-180 ppm.

-

-C=O (Acetyl carbonyl carbon): Expected around 195-205 ppm.

-

Aromatic carbons: Multiple signals in the range of 115-160 ppm.

-

-O-CH₂- (Methylene carbon): Expected around 65 ppm.

-

-CH₃ (Acetyl methyl carbon): Expected around 26 ppm.

Experimental Protocol: NMR Spectrum Acquisition

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

-

Spectrum Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Causality: The use of a deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte's signals. TMS is used as an internal standard to provide a reference point for the chemical shifts, ensuring accuracy and reproducibility.

Stability and Degradation

The stability of a compound under various conditions is a critical consideration for its storage, formulation, and in vivo performance. Phenoxyacetic acid derivatives can undergo degradation through several pathways, including hydrolysis, biodegradation, and photodegradation. Studies on related compounds suggest that the ether linkage can be a point of cleavage. The degradation of phenoxyacetic acids in the environment is often initiated by microbial activity, which can involve hydroxylation of the aromatic ring followed by ring cleavage.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in specific areas of research and a potential scaffold for drug design.

Probing Biological Transport Systems

A key application of this compound is in the study of the phenylacetic acid transport system (PATS) in bacteria, such as Pseudomonas putida U. This active transport system is responsible for the uptake of phenylacetic acid, a key intermediate in the aerobic catabolism of various aromatic compounds. This compound acts as a molecular analog and can be used to investigate the specificity and kinetics of this transport system.[1]

References

4-Acetylphenoxyacetic acid molecular structure and formula C10H10O4

An In-Depth Technical Guide to 4-Acetylphenoxyacetic Acid (C₁₀H₁₀O₄)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a phenoxyacetic acid derivative with significant potential in biochemical research and as a building block in synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, spectroscopic profile, and applications, grounding all information in established scientific principles and methodologies.

Introduction: The Chemical Identity of this compound

This compound, also known as 2-(4-acetylphenoxy)acetic acid, is an organic compound belonging to the class of phenoxyacetic acids.[1][2] Its structure is characterized by a central phenoxy group, where an acetic acid moiety is linked via an ether bond to a benzene ring substituted with an acetyl group at the para position. This unique combination of a carboxylic acid, an ether, a ketone, and an aromatic ring imparts a distinct set of chemical properties and reactivity, making it a valuable intermediate and research tool.

The compound is registered under CAS Number 1878-81-5 and has a molecular formula of C₁₀H₁₀O₄, corresponding to a molecular weight of 194.18 g/mol .[1][3] It typically appears as a white to off-white crystalline solid.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound is fundamental to its chemical behavior. The presence of both a hydrogen bond donor (the carboxylic acid group) and multiple hydrogen bond acceptors (the ether oxygen, carbonyl oxygen, and carboxylic oxygens) influences its solubility and crystal packing.

Structural Elucidation

The IUPAC name for this compound is 2-(4-acetylphenoxy)acetic acid.[3] Its molecular structure combines features that are critical for its function in various applications.

Caption: 2D structure of this compound.

Physicochemical Data Summary

A compilation of key physical and chemical properties is essential for experimental design, including solubility testing, reaction setup, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [3][4] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| CAS Number | 1878-81-5 | [1][3][4] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 172-177 °C (decomposes) | [1] |

| Solubility | Methanol: 25 mg/mL | [1] |

| InChI Key | KMXZEXUYXUMHEQ-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)c1ccc(OCC(O)=O)cc1 | [1] |

Synthesis and Purification

The synthesis of this compound is a straightforward and well-established procedure, typically achieved via Williamson ether synthesis. This method provides a reliable pathway for producing the target compound with good yield and purity.

Synthesis Pathway: Williamson Ether Synthesis

The standard synthesis involves the reaction of 4-hydroxyacetophenone (also known as para-acetyl phenol) with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.[1][2] The base deprotonates the phenolic hydroxyl group of 4-hydroxyacetophenone, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the α-haloacetic acid in an Sₙ2 reaction, displacing the halide and forming the ether linkage.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should adapt it based on laboratory conditions and scale.

-

Dissolution & Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxyacetophenone (1.0 eq) in an appropriate solvent (e.g., aqueous ethanol).

-

Base Addition: Add a strong base, such as sodium hydroxide (2.0 eq), portion-wise to the solution. Stir until the 4-hydroxyacetophenone is fully converted to its corresponding sodium phenoxide salt.

-

Nucleophilic Attack: Slowly add a solution of chloroacetic acid (1.1 eq), previously neutralized with base, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.

-

Work-up & Isolation: After cooling to room temperature, dilute the reaction mixture with water.

-

Acidification: Carefully acidify the aqueous solution with a dilute mineral acid (e.g., 2M HCl) until the pH is ~2. The this compound, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out. This step is self-validating; precipitation confirms the successful formation of the acid product.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound crystals.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The key techniques are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Significance |

| ~3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) | Confirms the presence of the carboxylic acid dimer. |

| ~1730-1690 | C=O (Carboxylic Acid) | Stretching | Indicates the carbonyl of the acid group. |

| ~1680-1665 | C=O (Ketone) | Stretching | Confirms the acetyl group's carbonyl.[5] |

| ~1600, ~1500 | C=C (Aromatic) | Stretching | Evidence of the benzene ring. |

| ~1250-1200 | C-O (Ether) | Asymmetric Stretching | Confirms the aryl-alkyl ether linkage. |

Note: Exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of atoms.

Predicted ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.1 | Singlet (broad) | 1H | -COOH | The acidic proton is highly deshielded. |

| ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing acetyl group. |

| ~7.05 | Doublet | 2H | Ar-H (ortho to -OCH₂) | Shielded relative to the other aromatic protons. |

| ~4.80 | Singlet | 2H | -OCH₂- | Methylene protons adjacent to the ether oxygen and carboxyl group. |

| ~2.55 | Singlet | 3H | -CH₃ | Methyl protons of the acetyl group. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆, ~100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | Ketone C =O |

| ~169.0 | Carboxylic Acid C =O |

| ~162.0 | Ar-C -O |

| ~131.0 | Ar-C -C=O |

| ~130.5 | Ar-C H (ortho to C=O) |

| ~114.5 | Ar-C H (ortho to -O) |

| ~65.0 | -OC H₂- |

| ~27.0 | -C H₃ |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, further confirming the structure. Using a technique like Electrospray Ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be observed at an m/z of 193.05.

Applications in Research and Development

While a specialized chemical, this compound and its parent class of phenoxyacetic acids have found utility in several scientific domains.

Biochemical Research

The compound has been used as a tool to investigate bacterial metabolic pathways. Specifically, it is suitable as a test compound for studying the phenylacetic acid transport system (PATS) in bacteria like Pseudomonas putida.[1][2] Researchers can use it to understand how bacteria uptake and catabolize aromatic compounds, which has implications for bioremediation.

Precursor in Medicinal Chemistry

Phenoxyacetic acid derivatives are a well-established scaffold in drug discovery, known to exhibit a wide range of pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties.[6][7]

-

Anti-inflammatory Agents: Many phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors.[8] The structure of this compound provides a key anchor point for further chemical modification. The acetyl group can be a site for derivatization (e.g., reduction to an alcohol, conversion to an oxime) to explore structure-activity relationships (SAR) for targets like COX-2.

-

Synthetic Intermediate: The carboxylic acid and ketone functionalities serve as versatile synthetic handles. The acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions typical of carbonyls, allowing for the construction of more complex molecules with potential therapeutic value.[8][9]

Caption: Key application areas for this compound.

Conclusion

This compound (C₁₀H₁₀O₄) is a multifunctional chemical compound whose value lies in its well-defined structure and the versatile reactivity of its constituent functional groups. Its straightforward synthesis and clear spectroscopic signature make it an accessible material for academic and industrial labs. For researchers in microbiology, it serves as a specific probe for metabolic pathways. For medicinal chemists and drug development professionals, it represents a promising and adaptable scaffold for the synthesis of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. This guide has outlined the core technical knowledge required to confidently handle, synthesize, and utilize this compound in a research setting.

References

- 1. This compound 99 1878-81-5 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (p-Acetylphenoxy)acetic acid | C10H10O4 | CID 74655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Intermediate: A Technical Guide to 4-Acetylphenoxyacetic Acid

An In-depth Exploration of its Discovery, Synthesis, and Evolving Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction: A Molecule of Latent Potential

4-Acetylphenoxyacetic acid, a seemingly unassuming crystalline solid, represents a confluence of historical synthetic methodology and modern medicinal chemistry. As a derivative of phenoxyacetic acid, its lineage can be traced back to the foundational principles of organic synthesis.[1][2] While the precise moment of its first synthesis is not prominently documented in the annals of chemical history, its structural components—a phenoxyacetic acid core and a para-acetyl group—place its conceptual discovery firmly within the expansion of aromatic chemistry in the late 19th and early 20th centuries.

The significance of this compound lies in its bifunctionality. The carboxylic acid moiety provides a handle for amide bond formation and other modifications, while the acetyl group's ketone can undergo a host of reactions, making it a valuable building block in the synthesis of more complex molecules.[3] This guide will provide a comprehensive overview of the historical context of its synthesis, detailed experimental protocols, physicochemical properties, and its contemporary applications in scientific research.

The Historical Context and Synthesis: An Inheritance from Williamson

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and enduring reaction first developed by Alexander Williamson in 1850.[4] This reaction, which forms an ether from an organohalide and a deprotonated alcohol (an alkoxide), proved to be a cornerstone in the structural elucidation of ethers and remains a widely used method in both laboratory and industrial settings.[4][5]

The preparation of phenoxyacetic acid itself from sodium phenolate and sodium chloroacetate in hot water was first reported in 1880, laying the groundwork for the synthesis of its derivatives.[2] The logical extension to creating this compound involves the use of 4-hydroxyacetophenone as the phenolic starting material.[6]

Reaction Mechanism and Causality

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The key steps are:

-

Deprotonation of the Phenol: 4-Hydroxyacetophenone, being a phenol, is significantly more acidic than aliphatic alcohols. This allows for its deprotonation by a moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the corresponding phenoxide ion. This step is crucial as it generates the potent nucleophile required for the subsequent reaction.

-

Nucleophilic Attack: The resulting 4-acetylphenoxide ion then acts as the nucleophile, attacking the electrophilic methylene carbon of chloroacetic acid (or its salt). This attack displaces the chloride ion, a good leaving group, in a concerted step to form the new carbon-oxygen bond, yielding the ether linkage.

-

Acidification: The reaction is typically worked up with an acid to protonate the carboxylate, precipitating the final this compound product.

The choice of a primary alkyl halide (in this case, derived from chloroacetic acid) is critical, as secondary and tertiary halides would favor elimination reactions.[4]

Figure 1: General workflow for the synthesis of this compound via the Williamson ether synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for preparing phenoxyacetic acids.[7][8]

Materials:

-

4-Hydroxyacetophenone

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Water

-

Diethyl ether (for extraction)

-

Sodium bicarbonate solution (for extraction)

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask, dissolve a specific molar equivalent of 4-hydroxyacetophenone in an aqueous solution of sodium hydroxide. Gentle warming may be applied to facilitate dissolution.

-

Reaction with Chloroacetic Acid: To the resulting solution of sodium 4-acetylphenoxide, add a solution of chloroacetic acid (neutralized with an equimolar amount of NaOH to form sodium chloroacetate) dropwise.

-

Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) for a duration of 30 to 60 minutes to ensure the completion of the reaction.[7]

-

Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature. Slowly acidify the mixture with hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude this compound.

-

Isolation and Purification:

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from hot water or a suitable organic solvent system.

-

-

Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as NMR and IR spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1878-81-5 | [9] |

| Molecular Formula | C10H10O4 | [9] |

| Molecular Weight | 194.19 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 175-177 °C (decomposes) | |

| Solubility | Soluble in methanol | [10] |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The phenoxyacetic acid scaffold is a common feature in many pharmaceuticals and agrochemicals.[1]

As a Precursor in Drug Discovery

The presence of both a carboxylic acid and a ketone functional group allows for orthogonal chemical modifications, making it an attractive starting material for creating libraries of compounds for high-throughput screening.

-

Derivatives with Antidiabetic Potential: Research has shown that certain phenoxyacetic acid derivatives can act as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[11] The core structure of this compound provides a foundation for the synthesis of such compounds.

-

Anticancer and Anti-inflammatory Agents: The phenoxyacetic acid moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, derivatives of the related phenoxyacetamide have been investigated for their potential as anticancer agents.[12]

-

Multi-Target Ligands for Neurodegenerative Diseases: Some aryloxyacetic acids have been explored as multi-target agents for conditions like Alzheimer's disease, showing activity against targets such as peroxisome proliferator-activated receptors (PPARs) and acetylcholinesterase (AChE).[13]

In the Study of Biological Systems

This compound has been used as a test compound in the study of bacterial transport systems, specifically the phenylacetic acid transport system (PATS) in Pseudomonas putida.[6] This demonstrates its utility as a molecular probe for investigating biological pathways.

Figure 2: Key application areas of this compound as a versatile chemical intermediate.

Conclusion

This compound stands as a testament to the enduring power of fundamental organic reactions and the continuous search for novel therapeutic agents. While its own "discovery" may be intertwined with the broader exploration of phenoxyacetic acids, its utility is clear and contemporary. Rooted in the historical Williamson ether synthesis, its preparation is both conceptually straightforward and practically robust. For researchers and drug development professionals, this compound offers a readily accessible and highly versatile platform for the synthesis of complex molecules with a wide range of potential biological activities. Its journey from a logical extension of 19th-century chemistry to a valuable tool in modern medicinal science underscores the timeless importance of foundational chemical knowledge.

References

- 1. jetir.org [jetir.org]

- 2. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. francis-press.com [francis-press.com]

- 6. This compound | 1878-81-5 [chemicalbook.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. (4-Acetylphenoxy)acetic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. This compound | 1878-81-5 [amp.chemicalbook.com]

- 11. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

4-Acetylphenoxyacetic Acid: A Technical Guide to Investigating its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylphenoxyacetic acid, a derivative of phenoxyacetic acid, belongs to a chemical class with a broad spectrum of documented biological activities. While the specific molecular mechanisms of this compound in mammalian systems are not yet fully elucidated, this guide synthesizes the current understanding of related compounds and provides a framework for future investigation. We will delve into the known biological landscape of phenoxyacetic acids, explore the potential signaling pathways implicated by its structural components, and present detailed experimental protocols to empower researchers in uncovering its precise mechanism of action. This document serves as a foundational resource for scientists aiming to explore the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives are a versatile class of compounds with a rich history in medicinal chemistry and agrochemistry.[1] These compounds are characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. This core structure is amenable to a wide range of substitutions, leading to a diverse array of biological activities.

The broader family of phenoxyacetic acid derivatives has been reported to exhibit a multitude of effects, including:

-

Anti-inflammatory properties[1]

-

Antimicrobial and antifungal activity[1]

-

Anticancer effects, with some derivatives showing cytotoxic activity against cancer cell lines[1][2]

-

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and inflammation[3][4]

Given this landscape, this compound emerges as a compound of interest for further biological characterization. Its specific acetyl group at the para position of the phenyl ring presents a unique chemical feature that likely influences its biological activity and molecular targets.

Known Biological Context and Postulated Mechanisms of Action

Direct research on the mechanism of action of this compound in mammalian systems is limited. However, by examining its structural relatives and the biological activity of its core components, we can formulate testable hypotheses regarding its potential mechanisms.

The Phenylacetic Acid Moiety: A Bacterial Perspective

Initial studies involving this compound have utilized it as a tool to investigate the phenylacetic acid transport system in the bacterium Pseudomonas putida U.[5] This research has been instrumental in understanding the aerobic catabolism of phenylacetic acid derivatives in prokaryotic systems.[5] While this does not directly inform on its action in mammalian cells, it underscores the compound's ability to interact with biological transport systems.

The Acetic Acid Moiety: Potential for Metabolic and Signaling Roles

It is plausible that this compound could be metabolized in vivo, potentially releasing acetic acid. Acetic acid is not merely a metabolic byproduct but also an active signaling molecule with established intracellular effects.

One of the key pathways regulated by acetate is the AMP-activated protein kinase (AMPK) signaling pathway .[6] In bovine hepatocytes, acetic acid has been shown to activate AMPK, leading to the regulation of lipid metabolism.[6] Activation of AMPK has broad implications for cellular energy homeostasis and is a target of interest in metabolic diseases and cancer.

Furthermore, acetic acid can induce apoptosis , or programmed cell death, in yeast through mechanisms that involve the cell wall integrity pathway.[7] This pro-apoptotic effect is a critical area of investigation for potential anticancer applications.

The potential for this compound to act as a pro-drug for acetate delivery, or to mimic its signaling effects, warrants experimental investigation.

Structurally Related Phenoxyacetic Acids: Clues to Potential Targets

Investigating the mechanisms of structurally analogous compounds can provide valuable insights into the potential targets of this compound.

-

4-(Bromoacetyl)phenoxyacetic acid has been identified as a protein tyrosine phosphatase (PTP) inhibitor.[8] PTPs are a large family of enzymes that play crucial roles in cellular signaling, and their inhibition is a therapeutic strategy in various diseases, including cancer and diabetes.

-

(4-Nonylphenoxy)acetic acid has demonstrated endocrine activity, suggesting potential interactions with nuclear receptors or other components of the endocrine system.[9][10]

-

Other phenoxyacetic acid analogs have been developed as Peroxisome Proliferator-Activated Receptor (PPAR) delta modulators , indicating that this class of compounds can interact with this family of nuclear receptors that are central to metabolic regulation.[3][4]

These examples suggest that key areas for investigating the mechanism of this compound include its potential effects on protein tyrosine phosphatases and nuclear receptors like PPARs.

A Roadmap for Investigation: Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic approach employing a battery of cellular and biochemical assays is recommended. The following protocols provide a starting point for researchers.

General Cell Viability and Cytotoxicity Assessment

A foundational step is to determine the effect of this compound on cell viability across a panel of relevant cell lines (e.g., cancer cell lines, normal cell lines).

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Remove the overnight medium from the cells and replace it with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Investigating Apoptosis Induction

If this compound exhibits cytotoxic effects, the next logical step is to determine if this is due to the induction of apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Probing Key Signaling Pathways

Based on the activities of related compounds, investigating the effect of this compound on key signaling pathways is crucial.

Protocol: Western Blotting for AMPK and PTP Signaling

-

Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-AMPK, total AMPK, phospho-ERK, total ERK, etc.). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing the Potential Mechanisms

To conceptualize the potential signaling pathways that this compound may modulate, the following diagrams illustrate the hypothesized mechanisms based on the activities of its parent compound and structural analogs.

Caption: High-level overview of the potential biological effects of this compound.

References

- 1. jetir.org [jetir.org]

- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

- 3. EP1667964B1 - 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs - Google Patents [patents.google.com]

- 4. CN1882533A - 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acetic Acid Activates the AMP-Activated Protein Kinase Signaling Pathway to Regulate Lipid Metabolism in Bovine Hepatocytes | PLOS One [journals.plos.org]

- 7. Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. series.publisso.de [series.publisso.de]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Acetylphenoxyacetic Acid

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-acetylphenoxyacetic acid, a compound of interest in materials science and pharmaceutical research. As experimental spectra for this specific molecule are not uniformly available across all analytical techniques in public databases, this guide combines experimental infrared (IR) data with expertly predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are grounded in the well-established principles of spectroscopic interpretation and are supported by empirical data from structurally analogous compounds. This approach offers a robust framework for researchers, scientists, and drug development professionals to understand and utilize the spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint. The molecule integrates a para-substituted aromatic ring with an acetyl group and a phenoxyacetic acid moiety. This combination of functional groups is readily identifiable through various spectroscopic methods.

Figure 1: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its constituent bonds.

Experimental IR Data

The experimental IR spectrum of 2-(4-acetylphenoxy)acetic acid reveals the following significant absorption bands[1]:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1670 | Strong | C=O stretch (acetyl group) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ether) |

| ~1100 | Strong | C-O stretch (carboxylic acid) |

Interpretation of the IR Spectrum

The broad absorption band observed around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadening resulting from intermolecular hydrogen bonding. The two distinct and strong carbonyl (C=O) stretching bands are a key feature of this molecule. The band at approximately 1700 cm⁻¹ is assigned to the carbonyl of the carboxylic acid, while the band around 1670 cm⁻¹ corresponds to the carbonyl of the acetyl group. The presence of two separate C=O signals confirms the existence of both functional groups. The aromatic C=C stretching vibrations are observed as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. The strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and 1100 cm⁻¹, are indicative of the C-O stretching vibrations of the ether linkage and the carboxylic acid, respectively.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound using the KBr pellet method.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle (agate or mullite)

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grind the KBr in the mortar to a fine powder.

-

Add the this compound to the mortar and continue grinding until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum by performing a background correction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR spectra for this compound, the following data and interpretations are based on established chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.9 | Doublet | 2H | Aromatic H (ortho to acetyl) |

| ~7.0 | Doublet | 2H | Aromatic H (ortho to ether) |

| ~4.8 | Singlet | 2H | -O-CH₂- |

| ~2.5 | Singlet | 3H | -C(O)CH₃ |

Interpretation: The most downfield signal, a broad singlet around 13.0 ppm, is characteristic of the acidic proton of the carboxylic acid. The aromatic region is expected to show a pair of doublets, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing acetyl group are deshielded and would appear further downfield (around 7.9 ppm), while the protons ortho to the electron-donating ether oxygen are more shielded and would appear upfield (around 7.0 ppm). The methylene protons of the ethoxy group are adjacent to an oxygen atom and are expected to resonate as a singlet around 4.8 ppm. The methyl protons of the acetyl group are also deshielded by the adjacent carbonyl group and would appear as a sharp singlet around 2.5 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound would display ten distinct signals, corresponding to the ten carbon atoms in the molecule:

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (acetyl) |

| ~169 | C=O (carboxylic acid) |

| ~162 | Aromatic C (ipso to ether) |

| ~131 | Aromatic C (ipso to acetyl) |

| ~130 | Aromatic CH (ortho to acetyl) |

| ~115 | Aromatic CH (ortho to ether) |

| ~65 | -O-CH₂- |

| ~26 | -C(O)CH₃ |

Interpretation: The two carbonyl carbons are the most downfield signals, with the acetyl carbonyl appearing around 196 ppm and the carboxylic acid carbonyl at approximately 169 ppm. The aromatic carbons attached to the oxygen and the acetyl group (ipso-carbons) would be found at roughly 162 ppm and 131 ppm, respectively. The protonated aromatic carbons would appear in the range of 115-130 ppm. The methylene carbon of the ethoxy group is expected around 65 ppm, and the methyl carbon of the acetyl group would be the most upfield signal at approximately 26 ppm.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Cap the tube and ensure the sample is fully dissolved.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals.

-

Set the appropriate spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The following is a predicted fragmentation pattern for this compound based on common fragmentation pathways for similar compounds.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): m/z = 194

-

Key Fragments:

-

m/z = 179: Loss of a methyl group (-CH₃)

-

m/z = 151: Loss of a carboxyl group (-COOH)

-

m/z = 135: Loss of the entire acetic acid side chain (-CH₂COOH)

-

m/z = 121: Formation of the 4-hydroxyacetophenone cation

-

m/z = 43: Acetyl cation (CH₃CO⁺) - often a prominent peak

-

Figure 2: Predicted Mass Spectrometry Fragmentation of this compound.

Interpretation of the Mass Spectrum

The molecular ion peak is expected at m/z 194, corresponding to the molecular weight of this compound. A common initial fragmentation would be the loss of a methyl radical from the acetyl group, resulting in a fragment at m/z 179. Another likely fragmentation is the loss of the carboxyl radical, leading to a peak at m/z 151. Cleavage of the ether bond can result in the loss of the entire acetic acid side chain, giving a fragment at m/z 135. This fragment can then lose a molecule of carbon monoxide to form the 4-hydroxyacetophenone radical cation at m/z 121. A very common and often intense peak for acetyl-containing compounds is the acylium ion at m/z 43.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an EI source (e.g., GC-MS or direct insertion probe)

Procedure:

-

Sample Introduction (using a direct insertion probe):

-

Dissolve a small amount of this compound in a minimal amount of a volatile solvent.

-

Apply a small drop of the solution to the tip of the direct insertion probe.

-

Allow the solvent to evaporate completely.

-

Insert the probe into the mass spectrometer's ion source.

-

-

Data Acquisition:

-

Heat the probe gradually to volatilize the sample into the ion source.

-

Bombard the vaporized molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Compare the observed spectrum with predicted fragmentation patterns.

-

Conclusion

The spectroscopic characterization of this compound provides a detailed understanding of its molecular structure and chemical properties. The combination of infrared spectroscopy, which confirms the presence of key functional groups, with predictive ¹H and ¹³C NMR and mass spectrometry, which elucidate the connectivity of atoms and fragmentation behavior, offers a powerful toolkit for the identification and analysis of this compound. The protocols outlined in this guide provide a standardized approach for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings.

References

In Vitro Evaluation of 4-Acetylphenoxyacetic Acid Cytotoxicity: A Technical Guide

Executive Summary

The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of early-stage drug discovery and chemical safety assessment.[1] This guide provides a comprehensive, technically detailed framework for the in vitro evaluation of 4-Acetylphenoxyacetic acid, a compound for which public cytotoxicity data is limited. We move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach. This document outlines a multi-assay strategy, beginning with foundational viability assessment and progressing to the elucidation of specific cell death mechanisms. Protocols for MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays are detailed, alongside guidance on data analysis and interpretation. The overarching goal is to equip researchers, scientists, and drug development professionals with the expertise to rigorously characterize the cytotoxic profile of this compound and similarly uncharacterized phenolic compounds.

Introduction & Scientific Rationale

1.1. This compound: An Uncharacterized Phenolic Compound

This compound is an organic compound featuring a phenoxyacetic acid core structure.[2] While its primary use may be in chemical synthesis, its structural similarity to other phenolic compounds warrants a thorough toxicological evaluation.[3][4] Phenolic compounds are ubiquitous in nature and pharmacology, exhibiting a wide spectrum of biological activities. Depending on their structure, concentration, and the cellular environment, they can act as either protective antioxidants or pro-oxidant cytotoxins.[5] The presence of the acetyl group and the carboxylic acid moiety on the phenoxy ring suggests potential interactions with cellular machinery that must be empirically determined.

1.2. The Imperative for a Multi-Assay, Mechanistic Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. A robust evaluation relies on a multi-pronged strategy to build a comprehensive toxicity profile and increase confidence in the findings.[6] Our approach is structured to answer a logical sequence of questions:

-

Does the compound affect cell health? We begin with assays that measure general cell viability and metabolic activity.

-

How does it affect the cells? We then employ assays that differentiate between modes of cell death, such as necrosis and apoptosis.

-

What is the potency of the effect? All assays are conducted over a range of concentrations to determine key toxicological parameters like the half-maximal inhibitory concentration (IC₅₀).

This guide will focus on three core, widely-accepted assays:

-

The MTT Assay: To measure metabolic activity as an indicator of cell viability.[7][8]

-

The LDH Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis.[9]

-

The Caspase-3/7 Assay: To specifically measure the activity of key executioner caspases, indicating apoptosis.[10]

Experimental Design & Self-Validation

The validity of any cytotoxicity study hinges on meticulous experimental design. The inclusion of appropriate controls is non-negotiable, as they serve to validate the assay's performance and the biological response.

2.1. Cell Line Selection

The choice of cell line is critical and should be guided by the research question. For a primary screen, it is advisable to use at least two distinct, well-characterized human cell lines.

-

Hepatocellular Carcinoma (e.g., HepG2): The liver is a primary site of xenobiotic metabolism. HepG2 cells are widely used in toxicology as they retain many liver-specific metabolic functions.

-

Human Embryonic Kidney (e.g., HEK293): Provides a non-cancerous, human-derived cell line to assess for general cytotoxicity versus cancer cell-specific effects.[11]

-

A relevant cancer cell line (e.g., MCF-7 - Breast Cancer): If the compound is being explored for anti-cancer potential.[11]

2.2. Compound Preparation and Dose Selection

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent, typically Dimethyl Sulfoxide (DMSO). Store protected from light at -20°C.

-

Dose-Response Curve: A wide range of concentrations is essential to capture the full dose-response relationship and accurately determine the IC₅₀ value.[1] A common starting point is a serial dilution series, for example, from 0.1 µM to 200 µM.

-

Vehicle Control: This is one of the most important controls. All wells, including "untreated" cells, must receive the same final concentration of the vehicle (e.g., DMSO) as the compound-treated wells. This ensures that any observed effect is due to the compound itself and not the solvent. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.

2.3. Workflow Overview

The overall experimental process follows a standardized sequence, ensuring consistency and comparability between assays.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Core Methodologies & Protocols

3.1. Assay 1: Cell Viability via MTT Reduction

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[8][13]

-

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[12]

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control (DMSO), and a positive control for cytotoxicity (e.g., Doxorubicin).[1]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 3-4 hours at 37°C.[1][14]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8][13]

-

3.2. Assay 2: Membrane Integrity via LDH Release

-

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a key feature of necrosis.[9][16] The released LDH activity is measured by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is quantified by absorbance.[9][17] The amount of color is proportional to the amount of LDH released and thus to the number of damaged cells.[17]

-

Detailed Protocol:

-